N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide
Description
N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a fluoropyridine moiety, and a methanesulfonamide group. These structural features contribute to its distinct chemical and physical properties.
Properties
Molecular Formula |
C9H11FN2O3S |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-3-fluoropyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-8(10)7(4-5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
RXHUZEBBBNKROV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1F)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 4-cyclopropoxy-3-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropoxy and methanesulfonamide groups.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes and receptors, modulating their activity. The methanesulfonamide group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-3-fluoropyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide: This compound has a similar structure but with different substitution patterns on the pyridine ring.
N-(4-Cyclopropoxy-2-fluoropyridin-3-YL)methanesulfonamide: Another closely related compound with variations in the position of the fluorine and cyclopropoxy groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
